molecular formula C15H14Cl2N2O B7883157 Rticbm-189

Rticbm-189

Cat. No.: B7883157
M. Wt: 309.2 g/mol
InChI Key: PPKIPROVSKBYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RTICBM-189 is a potent, brain-penetrant allosteric modulator of the cannabinoid type-1 receptor. It has shown significant efficacy in modulating the receptor’s activity, making it a valuable compound in scientific research .

Chemical Reactions Analysis

Types of Reactions: RTICBM-189 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

RTICBM-189 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the cannabinoid type-1 receptor and its modulation.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for potential therapeutic applications in neurological disorders and addiction treatment.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Comparison with Similar Compounds

RTICBM-189 is unique in its high potency and brain-penetrant properties compared to other cannabinoid type-1 receptor modulators. Similar compounds include:

This compound stands out due to its selective attenuation of addictive agent-seeking behavior in animal models, making it a promising candidate for further research and development .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(3-chlorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c16-12-4-6-14(7-5-12)19-15(20)18-9-8-11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKIPROVSKBYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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